molecular formula C18H22N2O4 B5735643 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine

Cat. No.: B5735643
M. Wt: 330.4 g/mol
InChI Key: GKIVJUXVGMWLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine is an organic compound with a complex structure that includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the introduction of the N-methyl group and the 3-nitrophenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the nitro group.

    N-Methylhomoveratrylamine: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other related molecules.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19(13-15-5-4-6-16(11-15)20(21)22)10-9-14-7-8-17(23-2)18(12-14)24-3/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVJUXVGMWLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.